(4-Ethyl-4-methyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid
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Overview
Description
(4-Ethyl-4-methyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid is a compound belonging to the imidazolidinone family This compound features a unique structure with a five-membered ring containing two nitrogen atoms and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethyl-4-methyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with urea under acidic conditions, followed by alkylation with ethyl iodide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolidinone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the carbonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carbonyl groups can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atoms in the imidazolidinone ring can participate in nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(4-Ethyl-4-methyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of (4-Ethyl-4-methyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can disrupt metabolic pathways and lead to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Imidazole: A five-membered ring with two nitrogen atoms, similar to imidazolidinone but with different chemical properties.
Imidazopyridine: Contains an imidazole ring fused with a pyridine moiety, known for its medicinal properties.
Imidazolidine: Lacks the carbonyl groups present in imidazolidinone, leading to different reactivity and applications.
Uniqueness: (4-Ethyl-4-methyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid is unique due to the presence of both ethyl and methyl groups, which influence its chemical reactivity and biological activity. The carbonyl groups in the imidazolidinone ring also contribute to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-3-8(2)6(13)10(4-5(11)12)7(14)9-8/h3-4H2,1-2H3,(H,9,14)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYIIPIBFCYMDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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